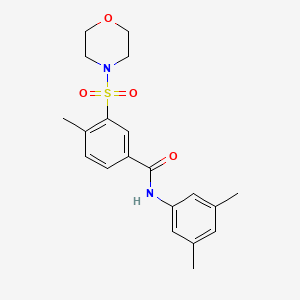![molecular formula C20H20O4 B5205536 2-[2-(2,6-dimethoxyphenoxy)ethoxy]naphthalene](/img/structure/B5205536.png)
2-[2-(2,6-dimethoxyphenoxy)ethoxy]naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2,6-dimethoxyphenoxy)ethoxy]naphthalene, commonly known as DPN, is a synthetic compound that is widely used in scientific research. It is a selective agonist of estrogen receptor beta (ERβ) and has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
DPN is a selective agonist of ERβ, which is a member of the nuclear receptor superfamily. ERβ is expressed in various tissues, including the brain, breast, prostate, and cardiovascular system. DPN binds to ERβ and activates the receptor, leading to the regulation of gene expression and downstream signaling pathways. The activation of ERβ by DPN has been shown to have anti-tumor, neuroprotective, and cardioprotective effects.
Biochemical and Physiological Effects:
DPN has been shown to have various biochemical and physiological effects in different tissues. In breast cancer cells, DPN inhibits cell proliferation and induces apoptosis by regulating the expression of genes involved in cell cycle progression and apoptosis. In the brain, DPN has been found to protect against oxidative stress and inflammation by activating ERβ signaling pathways. In the cardiovascular system, DPN has been shown to reduce oxidative stress and inflammation, leading to improved cardiac function.
Avantages Et Limitations Des Expériences En Laboratoire
The use of DPN in lab experiments has several advantages, including its high selectivity for ERβ, its well-characterized mechanism of action, and its ability to penetrate the blood-brain barrier. However, DPN has some limitations, including its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on DPN. One area of interest is the development of DPN analogs with improved pharmacokinetic properties and higher selectivity for ERβ. Another area of research is the investigation of the potential of DPN as a therapeutic agent in other diseases, such as diabetes and autoimmune disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of DPN in different tissues and cell types.
Méthodes De Synthèse
DPN can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-naphthol with 2,6-dimethoxyphenol in the presence of a base to form 2-[2-(2,6-dimethoxyphenoxy)ethoxy]naphthalene intermediate. This intermediate is then subjected to a series of reactions involving coupling, deprotection, and oxidation to yield the final product, DPN.
Applications De Recherche Scientifique
DPN has been extensively studied for its potential therapeutic applications in various fields of research, including cancer, neuroprotection, and cardiovascular disease. It has been shown to have anti-tumor effects in breast, ovarian, and prostate cancers by inhibiting cell proliferation and inducing apoptosis. DPN has also been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, DPN has been shown to have cardioprotective effects by reducing oxidative stress and inflammation in the heart.
Propriétés
IUPAC Name |
2-[2-(2,6-dimethoxyphenoxy)ethoxy]naphthalene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-21-18-8-5-9-19(22-2)20(18)24-13-12-23-17-11-10-15-6-3-4-7-16(15)14-17/h3-11,14H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBHXOMDJLSJLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCOC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2,6-Dimethoxyphenoxy)ethoxy]naphthalene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,7-diethyl-4-(2-fluorophenyl)-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5205462.png)
![1-(2,5-dimethoxybenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5205486.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5205488.png)
![3-bromo-4-ethoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B5205494.png)
![4-[({3-methyl-4-[(phenoxyacetyl)amino]phenyl}amino)carbonyl]phenyl acetate](/img/structure/B5205498.png)

![1-(4-{[4-(3-methylphenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone](/img/structure/B5205504.png)
![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5205509.png)
![2-{[4-(4-pyridinyl)phenyl]thio}acetamide trifluoroacetate](/img/structure/B5205514.png)
![N-(2-ethoxyphenyl)-2-[(3-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5205526.png)
![2-[benzyl(3-cyclohexen-1-ylmethyl)amino]ethanol](/img/structure/B5205529.png)
![N-(4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5205551.png)
![N~1~,N~1~-dibenzyl-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5205559.png)
![1-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B5205564.png)